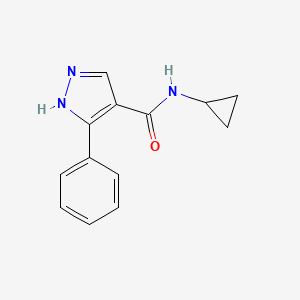
5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and is known to exhibit biological activity against certain targets.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including protein kinases and phosphodiesterases. By inhibiting these enzymes, this compound may be able to modulate various cellular signaling pathways and have an effect on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide are still being investigated. However, preclinical studies have suggested that this compound may have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have an effect on various cellular processes, including cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide in lab experiments is its potential as a tool compound for investigating cellular signaling pathways. Its ability to inhibit protein kinases and phosphodiesterases makes it a useful tool for studying these enzymes and their role in cellular processes. However, one limitation of using this compound is its potential toxicity and lack of specificity for certain targets.
Future Directions
There are several future directions for research on 5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in treating inflammatory diseases and to investigate its mechanism of action. Another area of interest is its potential as an anti-cancer agent. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in treating different types of cancer. Additionally, more research is needed to investigate its potential as a neuroprotective agent and to determine its safety and toxicity profile.
Synthesis Methods
The synthesis of 5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide involves the reaction of 5-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal and pyridine. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit biological activity against certain targets, including protein kinases and phosphodiesterases. It has also been investigated as a potential anti-inflammatory agent and has shown promising results in preclinical studies.
properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-4-3-5-15(10-12)21-13(2)16(11-19-21)17(22)20-14-6-8-18-9-7-14/h3-11H,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLWZMQEOUFSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(3-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)